2,4-Diphenylpyrimidine 2,4-Diphenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 25095-48-1
VCID: VC16222334
InChI: InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H
SMILES:
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

2,4-Diphenylpyrimidine

CAS No.: 25095-48-1

Cat. No.: VC16222334

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diphenylpyrimidine - 25095-48-1

Specification

CAS No. 25095-48-1
Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 2,4-diphenylpyrimidine
Standard InChI InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H
Standard InChI Key WDRUBCBSUBXPSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

2,4-Diphenylpyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) with phenyl groups (C₆H₅) attached to the 2- and 4-positions. The molecular formula is C₁₆H₁₂N₂, with a molecular weight of 232.28 g/mol. The planar aromatic system facilitates π-π stacking interactions, which are critical for its applications in materials science . Key structural features include:

  • Bond angles and lengths: The pyrimidine ring exhibits bond angles of ~120° at nitrogen atoms, typical of aromatic systems.

  • Tautomerism: The compound can exist in multiple tautomeric forms, though the 2,4-diphenyl configuration is the most stable .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂N₂
Molecular Weight232.28 g/mol
Hybridizationsp² at all ring atoms
Aromatic System10 π-electrons (pyrimidine + 2 phenyl groups)

Synthesis Strategies

Cycloaddition Reactions

The most robust synthesis involves a [4+2] cycloaddition between 2,4-diphenylpyrimidine ortho-quinodimethane (4) and dimethyl acetylenedicarboxylate (5) to yield dimethyl 2,4-diphenylquinazoline-6,7-dicarboxylate (6) in 50% yield . This reaction proceeds under mild conditions (180°C in o-dichlorobenzene) and leverages the diene character of the pyrimidine intermediate.

Reaction Scheme

  • Formation of ortho-quinodimethane: Heating 3,5-diphenyl-2,4-diaza-bicyclo[4.2.0]octa-1(6),2,4-triene (3) generates the reactive diene 4.

  • Diels-Alder Reaction: 4 reacts with 5 to form 6, followed by H₂ elimination.

Alternative Routes

  • Pd-catalyzed cross-coupling: Suzuki-Miyaura couplings between halopyrimidines and phenylboronic acids offer modular access to derivatives .

  • Condensation reactions: Reaction of benzamidine derivatives with diketones under acidic conditions .

Table 2: Comparative Synthesis Methods

MethodYield (%)ConditionsKey Product
[4+2] Cycloaddition 50180°C, ODCBQuinazoline dicarboxylate
Suzuki Coupling 65–75Pd(PPh₃)₄, K₂CO₃, DMF4-Bromo derivatives

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: Aromatic protons resonate at δ 7.28–8.22 ppm, while pyrimidine protons appear as singlets near δ 8.5–9.0 .

  • IR Spectroscopy: Stretching vibrations for C=N (1678–1681 cm⁻¹) and C=C (1513–1566 cm⁻¹) dominate .

  • UV-Vis: Absorption maxima at 270–290 nm due to π→π* transitions .

Thermal Stability

The compound decomposes above 300°C, with a glass transition temperature (Tₚ) of ~120°C in polymeric matrices .

Applications in Pharmaceutical Development

2,4-Diphenylpyrimidine derivatives exhibit notable bioactivity:

  • Antimicrobial Agents: 4,6-Diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Kinase Inhibition: Analogues like 2-(4-bromophenyl)-4,6-diphenylpyrimidine inhibit EGFR and VEGFR2 at IC₅₀ < 1 µM .

Table 3: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀/MICReference
4,6-Diphenyl-2-thioetherS. aureus25 µg/mL
4-Bromo derivativeEGFR0.8 µM

Materials Science Applications

  • OLEDs: The planar structure enhances electron transport, achieving external quantum efficiencies (EQE) of 15–18% in blue-emitting devices .

  • Coordination Polymers: Acts as a bridging ligand for Zn(II) and Cu(II) complexes with luminescent properties .

Recent Advances and Future Directions

Recent studies focus on:

  • Green Synthesis: Solvent-free mechanochemical approaches to reduce waste .

  • Drug Delivery: Encapsulation in mesoporous silica nanoparticles for controlled release .

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